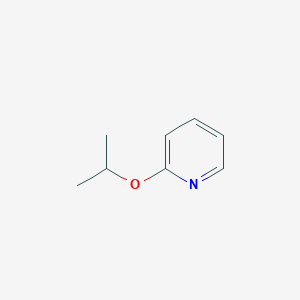

2-Isopropoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZZDINNCWFGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454141 | |

| Record name | 2-Isopropoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16096-13-2 | |

| Record name | 2-Isopropoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-isopropoxypyridine, a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol based on the Williamson ether synthesis and outlines the expected analytical characterization using modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of a 2-halopyridine with an isopropoxide salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the isopropoxide ion displaces the halide from the pyridine ring.

A common and effective approach involves the in situ generation of the isopropoxide by reacting isopropanol with a strong base, such as sodium hydride, followed by the addition of a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine. The choice of halide can influence reaction times and yields, with bromides often being more reactive than chlorides.

Reaction Scheme:

Physical and chemical properties of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many FDA-approved drugs, and substitutions at the 2-position can significantly influence the molecule's biological activity and physicochemical properties. The isopropoxy group, in particular, can alter lipophilicity, metabolic stability, and receptor-binding interactions. This guide aims to consolidate the available information on this compound for researchers and professionals in drug development.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of this compound are scarce. The following table summarizes the available information. For context, data for the isomeric 2-isopropylpyridine is also provided.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Isopropylpyridine | 3-Bromo-2-isopropoxypyridine |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁N | C₈H₁₀BrNO |

| Molecular Weight | 137.18 g/mol (Calculated) | 121.18 g/mol [1] | 216.08 g/mol (Calculated) |

| CAS Number | Not readily available | 644-98-4[1][2] | 717843-55-5[3] |

| Boiling Point | Data not available | 160 °C[4][5] | Data not available |

| Melting Point | Data not available | -141 °C[4][5] | Data not available |

| Density | Data not available | ~0.9 g/cm³[6] | Data not available |

| Refractive Index | Data not available | ~1.492[6] | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Synthesis

A standard method for the synthesis of 2-alkoxypyridines involves the Williamson ether synthesis, where a 2-halopyridine is reacted with the corresponding alkoxide. In the case of this compound, this would typically involve the reaction of 2-chloropyridine or 2-bromopyridine with sodium isopropoxide.

General Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a generalized protocol and has not been experimentally validated for the synthesis of this compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

-

2-Chloropyridine (or 2-Bromopyridine)

-

Sodium isopropoxide (or sodium metal and isopropanol to generate in situ)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Under an inert atmosphere, dissolve sodium isopropoxide in the chosen anhydrous solvent in a flame-dried reaction vessel. If generating the alkoxide in situ, carefully add sodium metal to anhydrous isopropanol.

-

Once the sodium isopropoxide is fully dissolved or formed, add 2-chloropyridine (or 2-bromopyridine) dropwise to the solution at room temperature.

-

The reaction mixture is then typically heated to reflux to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

No experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the searched databases.

Biological Activity and Applications in Drug Development

There is no readily available information on the biological activity, toxicity, or specific applications of this compound in drug development. The pyridine moiety is a key component in numerous pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic targets. The introduction of an isopropoxy group can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Safety Information

A specific safety data sheet (SDS) for this compound is not widely available. However, for the related compound, 3-bromo-2-isopropoxypyridine , the GHS label elements are not available, and it is intended for industrial and scientific research uses.[3] For another related compound, 2-isopropoxy-5-(methoxymethyl)pyridine , the following hazard classifications are noted: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3), and Acute Toxicity - Oral (Category 4).[7]

It is prudent to handle this compound with the standard precautions for handling laboratory chemicals, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.

Conclusion

This compound is a chemical entity for which detailed experimental data on its physical, chemical, and biological properties are not extensively documented in publicly accessible scientific literature and databases. While general synthetic routes can be proposed based on established organic chemistry principles, specific experimental protocols and comprehensive characterization data are lacking. Further research is required to fully elucidate the properties and potential applications of this compound in fields such as medicinal chemistry and materials science. Researchers interested in this molecule should consider de novo synthesis and characterization to establish its properties.

References

- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropylpyridine | 644-98-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2-ISOPROPYL PYRIDINE | 644-98-4 [chemicalbook.com]

- 5. 2-ISOPROPYL PYRIDINE CAS#: 644-98-4 [m.chemicalbook.com]

- 6. 2-Isopropylpyridine | CAS#:644-98-4 | Chemsrc [chemsrc.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-isopropoxypyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a comprehensive prediction based on established NMR principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring such spectra, intended to serve as a practical resource for researchers in the fields of chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the 1H and 13C NMR spectra of this compound. These predictions are based on the analysis of structurally related compounds and established substituent effects in pyridine chemistry.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | ddd | ~5.0, 2.0, 0.9 | H-6 |

| ~7.55 | ddd | ~8.5, 7.3, 2.0 | H-4 |

| ~6.85 | ddd | ~7.3, 5.0, 0.9 | H-5 |

| ~6.75 | d | ~8.5 | H-3 |

| ~5.30 | sept | ~6.2 | CH (isopropyl) |

| ~1.35 | d | ~6.2 | CH3 (isopropyl) |

ddd: doublet of doublet of doublets, d: doublet, sept: septet

Table 2: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C-2 |

| ~147.0 | C-6 |

| ~138.5 | C-4 |

| ~116.5 | C-5 |

| ~110.0 | C-3 |

| ~68.0 | CH (isopropyl) |

| ~22.0 | CH3 (isopropyl) |

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any solid particles.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.

-

Tuning and Matching: Tune and match the probe to the resonance frequencies of 1H and 13C to ensure optimal signal detection.

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a compound of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans (ns): 1024 or more scans may be necessary due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3 in 1H NMR and 77.16 ppm in 13C NMR).

-

Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For 1H NMR, integrate the peak areas to determine the relative proton ratios.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

Caption: A simplified workflow for NMR sample preparation.

Caption: Key steps in NMR data acquisition and processing.

Caption: Relationship between the structure of this compound and its predicted NMR signals.

Spectroscopic Analysis of 2-Isopropoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry for the characterization of 2-isopropoxypyridine. This document outlines the expected spectral data, detailed experimental protocols for acquiring high-quality spectra, and a logical workflow for the analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analytical characterization of pyridine-based compounds in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical characterization is paramount for ensuring the identity, purity, and stability of such compounds. This guide focuses on two powerful spectroscopic techniques: FT-IR spectroscopy, which provides information about the functional groups present in a molecule, and mass spectrometry, which reveals the molecular weight and fragmentation pattern, aiding in structural elucidation.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyridine ring, the C-O-C ether linkage, and the isopropyl group. The expected vibrational modes and their approximate wavenumber ranges are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretching | Pyridine Ring | Medium to Weak |

| 2980 - 2960 | C-H Asymmetric Stretching | Isopropyl Group | Strong |

| 2880 - 2860 | C-H Symmetric Stretching | Isopropyl Group | Medium |

| 1600 - 1580 | C=C and C=N Stretching | Pyridine Ring | Medium to Strong |

| 1480 - 1430 | C=C and C=N Stretching | Pyridine Ring | Medium to Strong |

| 1390 - 1380 | C-H Bending (gem-dimethyl) | Isopropyl Group | Medium |

| 1375 - 1365 | C-H Bending (gem-dimethyl) | Isopropyl Group | Medium |

| 1290 - 1250 | Asymmetric C-O-C Stretching | Aryl-alkyl ether | Strong |

| 1170 - 1140 | C-H in-plane bending | Pyridine Ring | Weak |

| 1050 - 1010 | Symmetric C-O-C Stretching | Aryl-alkyl ether | Medium |

| 780 - 740 | C-H out-of-plane bending | 2-substituted Pyridine | Strong |

Predicted Mass Spectrometry Data for this compound

Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the stability of the pyridine ring and the cleavage of the isopropoxy group.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 137 | [M]⁺ (Molecular Ion) | Ionization of the this compound molecule. |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 95 | [M - C₃H₆]⁺ | Loss of propene via a rearrangement reaction. |

| 94 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 78 | [C₅H₄N]⁺ | Cleavage of the C-O bond. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a liquid sample, such as this compound, using a salt plate method.

Materials:

-

FT-IR Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Kimwipes

-

Spectroscopy grade solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

-

Clean the surfaces of the salt plates with a Kimwipe lightly dampened with a volatile, anhydrous solvent. Allow the solvent to fully evaporate.

-

Record a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor) and the salt plates themselves.

-

Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

-

Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

After data acquisition, remove the salt plates from the spectrometer.

-

Clean the salt plates thoroughly with an appropriate solvent to remove all traces of the sample.

-

Store the clean, dry salt plates in a desiccator to protect them from atmospheric moisture.

Mass Spectrometry (Electron Ionization)

This protocol outlines the general procedure for obtaining an electron ionization mass spectrum of a volatile liquid sample like this compound.[1][2][3]

Materials:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) or a direct insertion probe

-

Microsyringe

-

Volatile solvent (if using GC inlet)

-

Helium (or other suitable carrier gas for GC)

Procedure:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

Set the ion source temperature, typically between 150-250 °C, to ensure the sample is in the gas phase.

-

Set the electron energy to 70 eV, the standard for EI-MS to generate reproducible fragmentation patterns.[1]

-

Sample Introduction:

-

Via Gas Chromatography (GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

The GC will separate the components of the sample, and the eluting this compound will be introduced into the mass spectrometer's ion source.

-

-

Via Direct Insertion Probe:

-

Load a small amount of the neat liquid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high vacuum of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

-

-

In the ion source, the gaseous this compound molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.[1][3]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Process the acquired data to identify the molecular ion and major fragment ions.

Mandatory Visualizations

Caption: Experimental workflow for the FT-IR and mass spectrometry analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the FT-IR and mass spectrometric analysis of this compound. The predicted spectral data, in conjunction with the detailed experimental protocols, offer a robust framework for the characterization of this compound. Adherence to these methodologies will enable researchers and drug development professionals to obtain reliable and reproducible data, ensuring the quality and integrity of their work. The logical workflow presented visually encapsulates the analytical process from sample preparation to structural confirmation.

References

An In-depth Technical Guide to 2-Isopropoxypyridine

Disclaimer: Publicly available experimental data for 2-isopropoxypyridine is limited. The information presented herein is based on established principles of chemical nomenclature, structure, and reaction mechanisms. The experimental protocols are proposed based on standard organic chemistry techniques.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the field of medicinal chemistry and drug discovery. Their unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make them privileged structures in the design of novel therapeutic agents. This guide provides a detailed overview of this compound, a derivative of pyridine, focusing on its chemical identity, structure, a proposed synthetic route, and potential significance for researchers and professionals in drug development.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of this compound are foundational to its scientific identity.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-(propan-2-yloxy)pyridine .

Chemical Structure

The structure of this compound consists of a pyridine ring substituted at the second position with an isopropoxy group. The isopropoxy group is an isopropyl group linked to the pyridine ring via an oxygen atom.

Caption: Chemical structure of this compound.

Physicochemical Properties (Theoretical)

Due to the absence of experimental data, the following table summarizes the predicted or expected physicochemical properties of this compound. These are estimations based on the properties of similar molecules.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) and sparingly soluble in water. |

| pKa (of pyridinium ion) | Estimated to be around 3-4 |

Proposed Synthesis: Williamson Ether Synthesis

A reliable and widely used method for the preparation of ethers is the Williamson ether synthesis. This method is proposed for the synthesis of this compound from readily available starting materials.

Reaction Principle

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or a compound with a suitable leaving group. In this proposed synthesis, the sodium salt of 2-hydroxypyridine (2-pyridone) will be reacted with 2-bromopropane.

Overall Reaction:

(A generic image placeholder as I cannot generate images directly)

Detailed Experimental Protocol

Materials:

-

2-Hydroxypyridine (or its tautomer, 2-pyridone)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

2-Bromopropane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Sodium Alkoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxypyridine (1.0 eq).

-

Dissolve the 2-hydroxypyridine in anhydrous THF.

-

Under a continuous stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0 °C.

-

Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension of the sodium salt.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not documented, the pyridine scaffold is a cornerstone in medicinal chemistry. The introduction of an isopropoxy group at the 2-position can modulate several key properties relevant to drug design:

-

Lipophilicity: The isopropoxy group increases the lipophilicity of the pyridine ring, which can influence the molecule's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The ether linkage might alter the metabolic profile of the molecule compared to an alkyl-substituted pyridine, potentially blocking sites of metabolic oxidation.

-

Conformational Effects: The steric bulk of the isopropoxy group can influence the preferred conformation of the molecule, which can be critical for its interaction with biological targets.

-

Hydrogen Bonding: While the ether oxygen is a weak hydrogen bond acceptor, it can still participate in interactions with protein targets.

Derivatives of 2-alkoxypyridines have been explored in various therapeutic areas, and it is plausible that this compound could serve as a valuable building block or lead compound in the development of new drugs targeting a range of diseases.

Conclusion

This compound, systematically named 2-(propan-2-yloxy)pyridine, is a pyridine derivative with potential applications in synthetic and medicinal chemistry. Although specific experimental data is scarce, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The structural and electronic modifications imparted by the isopropoxy group make it an interesting candidate for further investigation in the context of drug discovery and development. Future studies are warranted to elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

A Technical Guide to the Quantum Chemical Analysis of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantum chemical calculations for 2-isopropoxypyridine have not been extensively published. This guide, therefore, provides a comprehensive, best-practice methodology for conducting such an analysis, with illustrative data based on calculations for analogous pyridine derivatives. The protocols and expected results detailed herein serve as a robust framework for researchers initiating computational or experimental studies on this molecule.

Introduction: The Role of Quantum Chemistry

Quantum chemical calculations are an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the electronic level.[1] For a molecule like this compound, a substituted pyridine derivative of interest in medicinal and materials science, these computational methods allow for the precise determination of its three-dimensional structure, vibrational modes, and electronic characteristics that govern its reactivity and interactions.

Density Functional Theory (DFT) is a widely-used method that provides a favorable balance between computational cost and accuracy for many-body systems.[1][2] This guide outlines the theoretical framework for a comprehensive computational study of this compound, providing detailed protocols and representative data to guide future research.

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The following protocol represents a robust and widely accepted approach for molecules of this nature.

Geometry Optimization

The foundational step is the geometry optimization of this compound. This process identifies the molecule's most stable conformation, corresponding to the global minimum on the potential energy surface.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that has shown excellent agreement between accuracy and computational efficiency for a wide range of molecules.[2][6][7][8]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a good description of electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) for lone pairs and non-covalent interactions.[1][4][5][7]

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.[2][6]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][6][7] These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Electronic Property Calculations

Several key electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3][9]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for chemical reactions.[1][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[2][8][10]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and based on typical results for similar pyridine derivatives.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-C2 | ~ 1.34 Å | |

| C2-O7 | ~ 1.36 Å | |

| O7-C8 | ~ 1.45 Å | |

| C8-C9 (Methyl) | ~ 1.53 Å | |

| C-C (Pyridine Ring) | ~ 1.39 - 1.40 Å | |

| C-H (Aromatic) | ~ 1.08 Å | |

| C-H (Aliphatic) | ~ 1.09 Å | |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | ~ 117° | |

| N1-C2-O7 | ~ 115° | |

| C2-O7-C8 | ~ 118° | |

| O7-C8-C9 | ~ 109° | |

| Dihedral Angle (°) | ||

| N1-C2-O7-C8 | ~ 0° or 180° (Planar/Anti-planar) |

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Isopropyl) | 2980 - 2870 | Strong |

| C=N/C=C Ring Stretch | 1610 - 1450 | Strong |

| C-O Stretch (Aryl-Alkyl Ether) | 1260 - 1220 | Strong |

| C-H In-plane Bend | 1150 - 1000 | Medium |

| C-H Out-of-plane Bend | 900 - 750 | Strong |

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Energy of HOMO | ~ -6.5 eV |

| Energy of LUMO | ~ -0.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.7 eV |

| Dipole Moment (μ) | ~ 2.0 - 2.5 Debye |

Experimental Protocols

Experimental validation is crucial for any computational study. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for synthesizing 2-alkoxypyridines is via a Williamson ether synthesis from the corresponding 2-halopyridine.

-

Materials: 2-chloropyridine, sodium isopropoxide, isopropanol (as solvent), inert atmosphere (e.g., Nitrogen or Argon).

-

Procedure: To a solution of sodium isopropoxide in dry isopropanol under an inert atmosphere, add 2-chloropyridine dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography or distillation to yield pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11] The spectra will confirm the proton and carbon environments, respectively, confirming the structure of the isopropyl group and its attachment to the pyridine ring.

-

Infrared (IR) Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a neat liquid (if applicable) between salt plates or as a solution.[11] The spectrum should be recorded from 4000-400 cm⁻¹ and will be used to identify characteristic functional group vibrations, which can be compared to the calculated frequencies.[11]

-

Mass Spectrometry (MS): Obtain a mass spectrum using a mass spectrometer, often coupled with Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method. The data will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, and its fragmentation pattern can further support the proposed structure.[11]

Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and theoretical concepts.

References

- 1. benchchem.com [benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Solubility and stability of 2-Isopropoxypyridine

An In-depth Technical Guide on the Solubility and Stability of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, focusing on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these key parameters are provided to facilitate further research and application.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The introduction of an isopropoxy group at the 2-position of the pyridine ring significantly influences its electronic and steric properties, thereby affecting its solubility, reactivity, and stability. This guide aims to consolidate the available information and provide a practical framework for the evaluation of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | - |

| Appearance | Likely a liquid at room temperature | Based on similar alkoxypyridines |

| Boiling Point | Estimated in the range of 180-200 °C | Extrapolation from similar compounds |

| pKa | Estimated to be around 3-4 | The electron-donating isopropoxy group slightly increases the basicity compared to 2-halopyridines, but the nitrogen is still less basic than pyridine itself. |

| LogP | Estimated to be around 2.0-2.5 | The isopropoxy group increases lipophilicity compared to pyridine. |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which combines a polar pyridine ring with a more nonpolar isopropoxy group. This amphiphilic nature suggests solubility in a range of organic solvents.

Qualitative Solubility

Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in common organic solvents such as alcohols (methanol, ethanol, isopropanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (toluene).

-

Moderate to Low Solubility: Expected in nonpolar aliphatic hydrocarbons like hexanes and heptane.

-

Limited Solubility in Water: The presence of the nitrogen atom allows for hydrogen bonding with water, but the C8 hydrocarbon structure will limit its aqueous solubility. It is expected to be slightly to sparingly soluble in water.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely published. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Water | 80.1 | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available |

| Ethanol | 24.6 | Data not available | Data not available |

| Acetone | 21.0 | Data not available | Data not available |

| Dichloromethane | 9.1 | Data not available | Data not available |

| Toluene | 2.4 | Data not available | Data not available |

| Hexane | 1.9 | Data not available | Data not available |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application. Key aspects of its stability include thermal, photo, and chemical (hydrolytic) stability.

Thermal Stability

Alkoxypyridines are generally stable at room temperature but can undergo decomposition at elevated temperatures. The likely decomposition pathway involves the cleavage of the ether bond. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal decomposition profile.

Table 3: Thermal Stability Parameters for this compound

| Parameter | Value | Method |

| Decomposition Onset (Tonset) | Data not available | TGA |

| Temperature at Max Decomposition Rate (Tmax) | Data not available | DTG (Derivative Thermogravimetry) |

| Melting/Boiling Point Events | Data not available | DSC |

Photostability

Pyridine-containing compounds can be susceptible to photodegradation. It is crucial to evaluate the photostability of this compound according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.[1][2] This involves exposing the compound to controlled light sources and analyzing for degradation products.

Chemical Stability and Hydrolysis

The ether linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-hydroxypyridine and isopropanol. The rate of hydrolysis is expected to be slow at neutral pH but may be accelerated at pH extremes and higher temperatures.

Experimental Protocols

Detailed methodologies are provided below for the characterization of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the vials to stand undisturbed for a short period to let undissolved solid/liquid settle.

-

Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter or centrifuge to remove any suspended particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/100 mL or mol/L based on the measured concentration and dilution factor.

Caption: Workflow for shake-flask solubility determination.

Protocol for Thermal Stability Analysis (TGA/DSC)

Objective: To assess the thermal decomposition profile of this compound.

Methodology:

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 2-5 mg) into an appropriate pan (e.g., aluminum or platinum).

-

TGA Method:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

-

Apply a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Use a similar heating program as TGA to identify thermal events such as melting, boiling, or decomposition, which appear as endothermic or exothermic peaks.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and its first derivative (DTG) curves, respectively.

Caption: Workflow for TGA/DSC thermal stability analysis.

Protocol for Photostability Testing (ICH Q1B)

Objective: To evaluate the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare samples of this compound, both as the neat substance and, if applicable, in a solution or solid formulation. Prepare "dark controls" wrapped in aluminum foil to protect them from light.

-

Exposure: Place the samples in a validated photostability chamber. Expose them to a light source that provides a standardized output of both visible and UV light.

-

ICH Q1B Conditions: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3]

-

Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and control samples. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Caption: Logical flow for ICH Q1B photostability testing.

Conclusion

This guide provides a foundational understanding of the expected solubility and stability of this compound, supplemented with detailed experimental protocols for its empirical determination. While published data is scarce, the provided methodologies offer a clear path for researchers to generate the necessary data for their specific applications. The amphiphilic nature of the molecule suggests solubility in a range of organic solvents, while its stability is expected to be contingent on temperature, light exposure, and pH. The protocols outlined herein are essential for any scientist or developer looking to incorporate this compound into their research and development workflows.

References

The Dawn of 2-Alkoxypyridines: A Technical Guide to Their Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical synthetic routes of 2-alkoxypyridines, a class of heterocyclic compounds that have become pivotal building blocks in modern medicinal chemistry. From their initial preparation in the late 19th century to the development of more refined methods in the early 20th century, this paper provides a comprehensive overview for researchers and professionals in the field.

Early Synthetic Endeavors: The Precursors to 2-Alkoxypyridines

The journey to 2-alkoxypyridines begins with the chemistry of pyridine itself, first isolated by Anderson in 1846.[1] A significant milestone in pyridine chemistry was the development of the Chichibabin pyridine synthesis in 1924 by Aleksei Chichibabin, which provided a method for synthesizing the pyridine ring from aldehydes and ammonia.[2] However, the direct functionalization of the pyridine ring to introduce an alkoxy group at the 2-position was not straightforward.

A crucial precursor to 2-alkoxypyridines is 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone. The Chichibabin amination reaction, discovered by Aleksei Chichibabin in 1914, provided a direct route to 2-aminopyridine from pyridine and sodium amide.[3] This 2-aminopyridine could then be converted to 2-hydroxypyridine, opening the door for subsequent etherification.

The First Synthesis: von Pechmann and Baltzer's Breakthrough

The first documented synthesis of a 2-alkoxypyridine dates back to 1891, when H. von Pechmann and O. Baltzer reported the preparation of 2-methoxypyridine in the esteemed journal Berichte der deutschen chemischen Gesellschaft. Their pioneering work involved two distinct methods.

The primary method involved the reaction of the silver salt of 2-pyridone with methyl iodide. This reaction, a variation of the Williamson ether synthesis, established the fundamental principle of nucleophilic substitution for the synthesis of these compounds. Although the original publication does not provide a yield, this method was instrumental in the initial isolation and characterization of 2-methoxypyridine.

A second method described by von Pechmann and Baltzer involved the reaction of 2-pyridone with diazomethane. While effective, the hazardous nature of diazomethane has limited the widespread use of this method.

The Williamson Ether Synthesis: A Cornerstone of 2-Alkoxypyridine Preparation

The Williamson ether synthesis, developed by Alexander Williamson in 1850, rapidly became a fundamental and versatile method for the preparation of ethers.[1] This SN2 reaction, involving the reaction of an alkoxide with an alkyl halide, was readily adapted for the synthesis of 2-alkoxypyridines from 2-hydroxypyridine (2-pyridone).

The general procedure involves the deprotonation of 2-hydroxypyridine with a suitable base to form the corresponding pyridin-2-olate salt. This is followed by the addition of an alkyl halide to yield the desired 2-alkoxypyridine. This method proved to be more general and safer than the use of diazomethane and offered a more practical route than the use of silver salts.

Synthesis from 2-Halopyridines: An Alternative Pathway

Another significant historical route to 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridines with alkoxides. The electron-withdrawing effect of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, making 2-halopyridines suitable substrates for this transformation.

Early examples of this method involved the reaction of 2-chloropyridine or 2-bromopyridine with sodium alkoxides in the corresponding alcohol as the solvent. These reactions often required elevated temperatures to proceed at a reasonable rate.

Quantitative Data from Historical Syntheses

The following tables summarize the available quantitative data from early synthetic reports of 2-alkoxypyridines. It is important to note that yields were not always reported in the earliest publications, and experimental conditions were often less precisely controlled than in modern chemistry.

| Product | Starting Materials | Base/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methoxypyridine | Silver salt of 2-pyridone, Methyl iodide | - | Not specified | Not specified | Not reported | von Pechmann & Baltzer, 1891 |

| 2-Methoxypyridine | 2-Pyridone, Diazomethane | - | Not specified | Not specified | Not reported | von Pechmann & Baltzer, 1891 |

Table 1: Early Syntheses of 2-Methoxypyridine

| Product | Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Ethoxypyridine | 2-Hydroxypyridine, Ethyl iodide | Sodium ethoxide | Ethanol | Reflux | Moderate (typical) | General Williamson Synthesis |

| 2-Methoxypyridine | 2-Chloropyridine, Sodium methoxide | - | Methanol | Reflux | Good (typical) | SNAr on Halopyridines |

Table 2: Typical Conditions for Historical Williamson Ether Synthesis and SNAr of 2-Alkoxypyridines

Detailed Experimental Protocols from Historical Literature

The following are representative experimental protocols adapted from the principles described in early 20th-century chemical literature for the synthesis of 2-alkoxypyridines.

Protocol 1: Synthesis of 2-Ethoxypyridine via Williamson Ether Synthesis

Materials:

-

2-Hydroxypyridine (2-pyridone)

-

Sodium metal

-

Absolute ethanol

-

Ethyl iodide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of sodium metal in an excess of absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add an equimolar amount of 2-hydroxypyridine. The mixture is heated to reflux to ensure the complete formation of the sodium salt of 2-pyridone.

-

After cooling slightly, an equimolar amount of ethyl iodide is added cautiously through the condenser.

-

The reaction mixture is then heated to reflux for several hours until the reaction is deemed complete.

-

After cooling to room temperature, the excess ethanol is removed by distillation.

-

The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.

-

The crude 2-ethoxypyridine is then purified by fractional distillation.

Protocol 2: Synthesis of 2-Methoxypyridine from 2-Chloropyridine

Materials:

-

2-Chloropyridine

-

Sodium methoxide

-

Anhydrous methanol

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared by dissolving sodium metal in methanol.

-

To this solution, an equimolar amount of 2-chloropyridine is added.

-

The mixture is heated under reflux in a flask equipped with a condenser for an extended period.

-

The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The excess methanol is removed from the filtrate by distillation.

-

The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-methoxypyridine.

Mandatory Visualizations

The following diagrams illustrate the key historical synthetic pathways to 2-alkoxypyridines.

Caption: Historical synthetic routes to 2-alkoxypyridines.

Caption: Williamson ether synthesis for 2-alkoxypyridines.

Caption: SNAr synthesis of 2-alkoxypyridines.

Conclusion

The discovery and early synthesis of 2-alkoxypyridines laid the groundwork for the development of a vast array of functionalized pyridine derivatives. The pioneering work of von Pechmann and Baltzer, coupled with the application of established reactions like the Williamson ether synthesis and nucleophilic aromatic substitution, provided the chemical community with the initial tools to access this important class of compounds. While modern synthetic methods offer greater efficiency and broader substrate scope, an understanding of these historical foundations is invaluable for the contemporary researcher. The journey from the initial isolation of pyridine to the targeted synthesis of its 2-alkoxy derivatives is a testament to the ingenuity and perseverance of early organic chemists, whose work continues to underpin advancements in drug discovery and materials science today.

References

A Technical Guide to the Thermochemical Profile of 2-Isopropoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search for specific experimental thermochemical data for 2-isopropoxypyridine did not yield quantitative results for key parameters such as enthalpy of formation, enthalpy of combustion, or heat capacity. This guide, therefore, outlines the established experimental and computational methodologies that would be employed to determine these crucial properties. The information provided serves as a framework for researchers initiating a thermochemical investigation of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and computational modeling. Key thermochemical data, including the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp), provide critical insights into the molecule's energetic stability and behavior under varying temperatures.

While direct experimental data for this compound is not currently available in the public domain, this document details the standard protocols for its determination.

Physicochemical Properties of Structurally Related Compounds

To provide some context, the available physical properties for the structurally related isomer, 2-isopropylpyridine, are presented below. It is critical to note that 2-isopropylpyridine (CAS 644-98-4) is a different compound from this compound , and their thermochemical properties will differ.

| Property | Value (for 2-isopropylpyridine) | Citation |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Boiling Point | 156-157 °C at 760 mmHg | [2] |

| Melting Point | -141 °C | [1][2] |

| Vapor Pressure | 3.195 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 22.78 °C | [2] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of this compound would involve the following well-established experimental techniques.

The standard molar enthalpy of combustion (ΔcH°) is determined using bomb calorimetry , a technique that measures the heat released during combustion at a constant volume.[3] From this value, the standard molar enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Workflow:

-

Sample Preparation: A precise mass of high-purity liquid this compound is encapsulated in a gelatin capsule or placed in a crucible.

-

Calorimeter Calibration: The heat capacity of the calorimeter (Cbomb) is determined by combusting a certified standard reference material, typically benzoic acid, for which the enthalpy of combustion is accurately known.[3]

-

Combustion: The sealed "bomb" containing the sample is filled with high-pressure oxygen (approx. 30 atm) and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature change (ΔT) of the water surrounding the bomb is meticulously recorded.

-

Calculation:

-

The heat released by the combustion reaction (qcomb) is calculated using the formula: q_comb = -C_bomb * ΔT

-

The molar enthalpy of combustion (ΔcH°) is then determined by dividing qcomb by the number of moles of the sample.

-

The standard enthalpy of formation (ΔfH°(liquid)) is calculated from the balanced combustion reaction (e.g., C₈H₁₁NO(l) + O₂(g) → CO₂(g) + H₂O(l) + N₂(g)) and the known standard enthalpies of formation for CO₂ and H₂O using Hess's Law.[4][5]

-

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the compound's vapor pressure as a function of temperature. The relationship is described by the Clausius-Clapeyron equation.

Experimental Workflow (Knudsen Effusion Method):

-

Sample Placement: The liquid sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Mass Loss Measurement: The cell is heated to a series of precise temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss.

-

Data Analysis: The enthalpy of vaporization is derived from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation: ln(P) = - (ΔvapH° / R) * (1/T) + C (where R is the ideal gas constant).

The molar heat capacity at constant pressure (Cp) is a measure of the heat required to raise the temperature of one mole of a substance by one degree Celsius. It is typically measured using Differential Scanning Calorimetry (DSC) .

Experimental Workflow:

-

Sample Preparation: A small, precisely weighed amount of this compound is sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

-

Heat Flow: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity of the sample is calculated by comparing its heat flow curve to that of a known standard, such as sapphire, run under identical conditions.

Data Presentation (Hypothetical)

The following tables are presented as a template for the reporting of thermochemical data for this compound once it has been experimentally determined.

Table 1: Standard Molar Enthalpies at 298.15 K

| Parameter | Symbol | State | Value (kJ/mol) |

| Enthalpy of Combustion | ΔcH° | Liquid | Data Not Available |

| Enthalpy of Formation | ΔfH° | Liquid | Data Not Available |

| Enthalpy of Vaporization | ΔvapH° | Liquid | Data Not Available |

| Enthalpy of Formation | ΔfH° | Gas | Data Not Available |

Table 2: Molar Heat Capacity

| Parameter | Symbol | State | Value (J/mol·K) |

| Heat Capacity | Cp | Liquid | Data Not Available |

Visualization of Thermochemical Workflow

The following diagram illustrates the logical and experimental workflow for determining the key thermochemical properties of a target compound like this compound.

Workflow for determining thermochemical properties.

References

- 1. 2-ISOPROPYL PYRIDINE price,buy 2-ISOPROPYL PYRIDINE - chemicalbook [m.chemicalbook.com]

- 2. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-Isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and conformational preferences of 2-isopropoxypyridine. In the absence of extensive experimental data for this specific molecule, this report leverages high-level computational chemistry to elucidate its structural characteristics. A comprehensive conformational analysis was performed using Density Functional Theory (DFT) to identify stable conformers and the transition states governing their interconversion. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in a structured format. Furthermore, this guide outlines the detailed computational protocol employed, offering a reproducible framework for further investigation of this and related molecules. Visualizations of the stable conformers, the transition state, and the computational workflow are provided to facilitate a clear understanding of the molecule's three-dimensional structure and dynamic behavior.

Introduction

This compound belongs to the family of 2-alkoxypyridines, a class of compounds that are of interest in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the nature of its substituents can significantly influence biological activity, physicochemical properties, and metabolic stability. The geometry and conformational flexibility of the isopropoxy group, in particular, can play a crucial role in how the molecule interacts with biological targets. Understanding the three-dimensional structure and the energy landscape of its different conformations is therefore essential for rational drug design and the development of novel materials.

Due to a lack of available experimental structural data for this compound, this guide employs a robust computational chemistry approach to predict its molecular geometry and conformational dynamics. This in-silico analysis provides valuable insights into the molecule's preferred shapes and the energy barriers between them.

Computational Methodology

The molecular geometry and conformational analysis of this compound were investigated using quantum chemical calculations. The following protocol details the theoretical level and procedures used to obtain the presented data.

Software

All calculations were performed using the Gaussian 16 suite of programs, a widely used software package for electronic structure calculations.[1] Molecular visualization and initial structure building were carried out using Avogadro, an open-source molecular editor and visualizer.[2][3]

Theoretical Level

The geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT), which is a popular and accurate method for studying the electronic structure of molecules.[4][5] The B3LYP hybrid functional was employed, as it has been shown to provide reliable results for a wide range of organic molecules. To ensure a high-quality description of the electronic structure, the 6-311++G(d,p) basis set was used. This basis set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

Initial 3D structures of the possible conformers of this compound were built using Avogadro.[6] These structures were then subjected to full geometry optimization without any constraints, to locate the stationary points on the potential energy surface. The convergence criteria were set to the default values in Gaussian. Frequency calculations were performed at the same level of theory for each optimized structure to confirm that they correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Conformational Analysis

A conformational search was conducted by performing a relaxed Potential Energy Surface (PES) scan. The key dihedral angle, C3-C2-O-C(isopropyl), was systematically varied in steps of 10 degrees, and at each step, the rest of the molecule's geometry was allowed to relax. This procedure allows for the identification of the minimum energy conformations and the transition states that separate them. The energies obtained from the PES scan were then used to determine the rotational energy barrier.

Results and Discussion

The conformational analysis of this compound reveals two stable conformers and one transition state for the rotation around the C2-O bond.

Conformational Preferences

The two stable conformers are a syn conformer, where the isopropyl group is oriented towards the nitrogen atom of the pyridine ring, and an anti conformer, where the isopropyl group is pointed away from the nitrogen atom. The syn conformer was found to be the global minimum, being slightly more stable than the anti conformer. The transition state connecting these two minima corresponds to a conformation where the isopropyl group is roughly perpendicular to the plane of the pyridine ring.

The preference for the syn conformation in 2-alkoxypyridines has been observed in related systems and can be attributed to a combination of steric and electronic effects, including favorable electrostatic interactions between the lone pair of the nitrogen atom and the substituent.[7]

Geometric Parameters

The optimized geometric parameters for the syn and anti conformers, as well as the transition state, are summarized in the following tables.

Table 1: Selected Bond Lengths (Å)

| Bond | syn Conformer (Global Minimum) | anti Conformer | Transition State |

| N1-C2 | 1.355 | 1.356 | 1.354 |

| C2-O | 1.362 | 1.361 | 1.370 |

| O-C(isopropyl) | 1.458 | 1.459 | 1.455 |

| C(isopropyl)-C(methyl1) | 1.524 | 1.523 | 1.525 |

| C(isopropyl)-C(methyl2) | 1.525 | 1.526 | 1.524 |

Table 2: Selected Bond Angles (°)

| Angle | syn Conformer (Global Minimum) | anti Conformer | Transition State |

| N1-C2-C3 | 123.8 | 123.7 | 124.1 |

| N1-C2-O | 115.2 | 115.5 | 117.3 |

| C3-C2-O | 121.0 | 120.8 | 118.6 |

| C2-O-C(isopropyl) | 118.9 | 119.1 | 120.5 |

| O-C(isopropyl)-C(methyl1) | 108.2 | 108.5 | 108.9 |

| O-C(isopropyl)-C(methyl2) | 108.3 | 108.1 | 108.6 |

| C(methyl1)-C(isopropyl)-C(methyl2) | 112.5 | 112.3 | 112.1 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | syn Conformer (Global Minimum) | anti Conformer | Transition State |

| N1-C2-O-C(isopropyl) | 0.0 | 180.0 | 92.3 |

| C3-C2-O-C(isopropyl) | 180.0 | 0.0 | 87.7 |

| C2-O-C(isopropyl)-H | 178.5 | 179.1 | 175.4 |

Rotational Energy Barrier

The potential energy surface scan revealed a rotational barrier for the interconversion between the syn and anti conformers. The energy of the transition state was found to be approximately 4.5 kcal/mol higher in energy than the global minimum (syn conformer). This relatively low barrier suggests that at room temperature, the molecule can easily interconvert between its stable conformations.

Table 4: Relative Energies

| Conformer | Relative Energy (kcal/mol) |

| syn Conformer | 0.00 |

| anti Conformer | 0.25 |

| Transition State | 4.50 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key findings of this computational study.

Conclusion

This technical guide has provided a detailed computational analysis of the molecular geometry and conformational landscape of this compound. The study identified two stable conformers, syn and anti, with the syn conformer being the global minimum. The geometric parameters for these conformers and the transition state for their interconversion have been determined and tabulated. The relatively low rotational barrier of approximately 4.5 kcal/mol indicates that the molecule is flexible at room temperature.

The detailed computational protocol presented herein offers a transparent and reproducible method for the in-silico characterization of this molecule and can be adapted for the study of other substituted pyridines. This information is valuable for researchers in drug discovery and materials science, providing a foundational understanding of the three-dimensional properties of this compound that can inform the design of new molecules with desired properties. Future experimental studies, such as microwave or NMR spectroscopy, would be beneficial to validate and refine these computational predictions.

References

- 1. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 2. Modeling the molecular structure with Avogadro | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 3. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 4. medium.com [medium.com]

- 5. gaussian.com [gaussian.com]

- 6. youtube.com [youtube.com]

- 7. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

2-Isopropylpyridine: A Technical Guide to Hazards, Safety, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine (CAS No. 644-98-4), a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility as a building block necessitates a thorough understanding of its chemical and physical properties, potential hazards, and safe handling procedures. This technical guide provides a consolidated overview of the available safety information, toxicological data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Isopropylpyridine is presented in Table 1. These properties are essential for designing experimental setups, understanding its behavior in various solvents, and planning for safe storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, green, musty, bell pepper-like | [2] |

| Boiling Point | 156 - 160 °C at 760 mmHg | [2][3] |

| Melting Point | -141 °C | [3] |

| Flash Point | 22.78 °C (73.00 °F) (Closed Cup) | [2][3] |

| Density | 0.931 - 0.937 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.488 - 1.494 at 20 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether. | [1] |

Hazard Identification and Safety Information

2-Isopropylpyridine is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Danger[2]

Hazard Pictograms:

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] |

| P233 | Keep container tightly closed.[2] | |

| P240 | Ground/Bond container and receiving equipment.[2] | |

| P241 | Use explosion-proof electrical, lighting, ventilating equipment.[2] | |

| P242 | Use only non-sparking tools.[2] | |

| P243 | Take precautionary measures against static discharge.[2] | |

| P261 | Avoid breathing dust, fume, gas, mist, spray, vapors.[2] | |

| P264 | Wash hands thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |